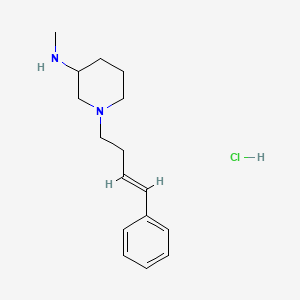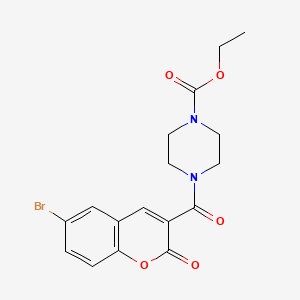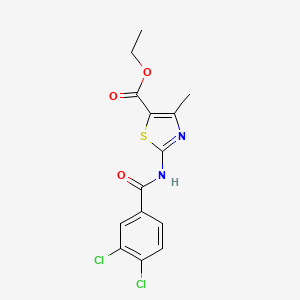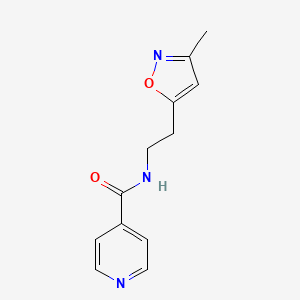![molecular formula C23H28FN3O5S B2668520 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide CAS No. 872987-17-2](/img/structure/B2668520.png)
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a useful research compound. Its molecular formula is C23H28FN3O5S and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonsteroidal Antiandrogen Activity
A study conducted by Tucker, Crook, and Chesterson in 1988 explored compounds with antiandrogen activity. They synthesized and tested a series of 3-substituted derivatives of 2-hydroxypropionanilides, which included compounds similar to N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide. The research discovered that certain compounds exhibited potent antiandrogen activities, suggesting their potential use in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Oxidative Enantioselective α-Fluorination
Fangyi Li, Zijun Wu, and Jian Wang in 2014 conducted a study on the oxidative enantioselective α-fluorination of simple aliphatic aldehydes using N-heterocyclic carbene catalysis. This research included the use of compounds structurally related to N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide, providing insights into novel methods for fluorination in organic synthesis (Li, Wu, & Wang, 2014).
Electrophoretic and Biocompatible Poly(2-oxazoline)s
In 2015, Hayashi and Takasu researched the synthesis of N-Methyl bis[(nonafluorobutane)sulfonyl]imide as an initiator for the polymerization of 2-oxazolines. This study contributes to the understanding of poly(2-oxazoline)s, compounds related to N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide, and their application in biomedical engineering and electrophoresis (Hayashi & Takasu, 2015).
Spectroscopic and Magnetic Resonance Elucidation in Polymer Synthesis
The study by Paventi, Chan, and Hay in 1996 focused on the structural analysis of polymers derived from the reaction of compounds structurally similar to N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide. This research is significant for its contribution to the understanding of the structural properties of polymers in chemical engineering and materials science (Paventi, Chan, & Hay, 1996).
Quantum Mechanical and Spectroscopic Studies
Chandralekha, Rajagopal, Muthu, and FathimaRizwana in 2019 characterized a compound related to N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide using various spectroscopic and quantum mechanical methods. This research provides insights into the electronic properties and potential biological activities of such compounds, relevant for pharmaceutical and chemical research (Chandralekha et al., 2019).
Propiedades
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-17-15-19(24)10-11-20(17)33(30,31)27-13-6-14-32-21(27)16-26-23(29)22(28)25-12-5-9-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,21H,5-6,9,12-14,16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUBMXQIKCWEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2668437.png)
![5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2668438.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2668439.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2668440.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide](/img/structure/B2668441.png)


![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)


![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)
![(4Ar,7aS)-1-(2-ethenylsulfonylethyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668455.png)


